molecular formula C13H18BFO4S B2709850 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1384951-71-6

2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2709850
CAS No.: 1384951-71-6
M. Wt: 300.15
InChI Key: NCPFIZKMEKKGMJ-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions . This compound is characterized by the presence of a boronic ester group, which makes it a valuable reagent for forming carbon-carbon bonds in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-(methylsulfonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

2-Fluoro-4-(methylsulfonyl)phenylboronic acid+PinacolThis compound\text{2-Fluoro-4-(methylsulfonyl)phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 2-Fluoro-4-(methylsulfonyl)phenylboronic acid+Pinacol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the fluoro and methylsulfonyl groups, which can influence its reactivity and selectivity in chemical reactions . These substituents can enhance the stability and functional group tolerance of the compound, making it a valuable reagent in complex organic synthesis.

Properties

IUPAC Name

2-(2-fluoro-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)10-7-6-9(8-11(10)15)20(5,16)17/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPFIZKMEKKGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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